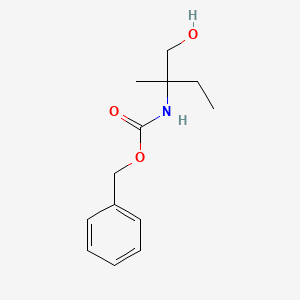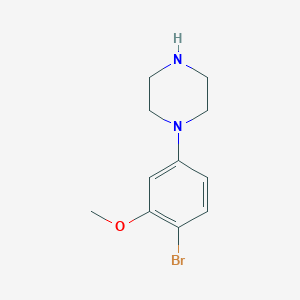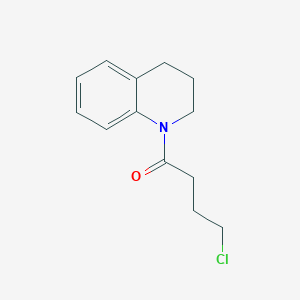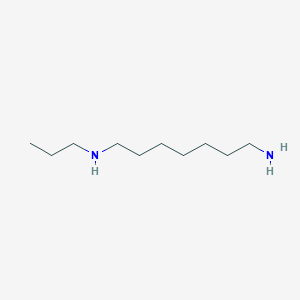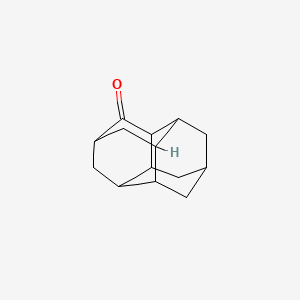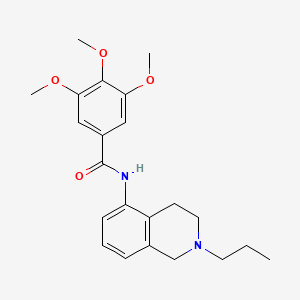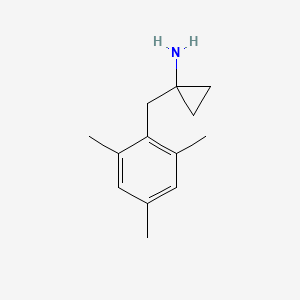
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropylamine group attached to a 2,4,6-trimethylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine typically involves the following steps:
Formation of 2,4,6-Trimethylbenzyl Chloride: This can be achieved by chloromethylation of mesitylene (2,4,6-trimethylbenzene) using formaldehyde and hydrochloric acid.
Cyclopropylamine Formation: The cyclopropylamine group can be introduced through a nucleophilic substitution reaction where 2,4,6-trimethylbenzyl chloride reacts with cyclopropylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alkanes
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzyl Chloride: A precursor in the synthesis of 1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine.
2,4,6-Trimethylbenzoyl Chloride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a cyclopropylamine group with a 2,4,6-trimethylbenzyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)12(11(3)7-9)8-13(14)4-5-13/h6-7H,4-5,8,14H2,1-3H3 |
InChI Key |
MFQUOMUKHVJDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2(CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



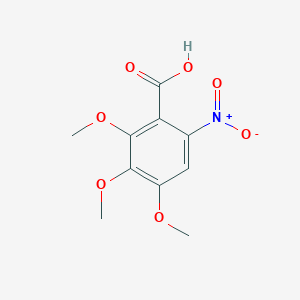


![Butanamide, 3,3-dimethyl-N-[3-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-yl]-](/img/structure/B8685806.png)
